Selenium tetrafluoride is a chemical compound with the formula SeF₄. It is a colorless, volatile liquid that serves as a fluoride of selenium. This compound was first described in 1907 and has since been recognized for its unique properties and reactivity. Selenium tetrafluoride is notable for its ability to act as a fluorinating agent in various
Selenium tetrafluoride is a corrosive and toxic compound. It reacts violently with water, releasing toxic hydrogen fluoride gas. Inhalation, ingestion, or skin contact with SeF4 can cause severe irritation and burns. Proper safety protocols, including wearing personal protective equipment (PPE) such as gloves, goggles, and a fume hood, are essential when handling this compound [].
The primary method for synthesizing selenium tetrafluoride involves the direct reaction of elemental selenium with fluorine gas. Other methods may include:
Selenium tetrafluoride is utilized in several applications:
Studies on the interactions of selenium tetrafluoride focus on its reactivity with other chemicals and materials. Notably:
Selenium tetrafluoride shares similarities with several other halogenated selenium compounds. Here are notable comparisons:
| Compound | Formula | Unique Features |
|---|---|---|
| Selenium hexafluoride | SeF₆ | More reactive than selenium tetrafluoride; forms octahedral geometry. |
| Selenium dichloride | SeCl₂ | Less stable than selenium tetrafluoride; reacts readily with water. |
| Selenium dioxide | SeO₂ | Product of hydrolysis of selenium tetrafluoride; more stable under ambient conditions. |
| Selenium tetrabromide | SeBr₄ | Similar reactivity profile but less common than the fluoride variant. |
Selenium tetrafluoride stands out due to its specific reactivity as a fluorinating agent and its unique hydrolysis behavior compared to other halogenated selenium compounds
The genesis of SeF₄ synthesis traces back to Paul Lebeau’s pioneering work in 1907, where elemental selenium was directly fluorinated using gaseous fluorine (F₂) under controlled conditions: Contemporary synthesis prioritizes safety and reagent accessibility. Two dominant methods have emerged: The SF₄-SeO₂ reaction exemplifies a stepwise mechanism. Initially, SF₄ attacks SeO₂’s electrophilic selenium center, forming SeOF₂ and sulfur dioxide (SO₂). Subsequent fluorination of SeOF₂ by SF₄ completes the transformation to SeF₄. Spectroscopic studies (¹⁹F NMR, IR) confirm the transient presence of SeOF₂, characterized by a distinct δ ~−35 ppm shift and Se-F stretching vibrations at 700 cm⁻¹. Historical Development of Synthetic Methods
$$
\text{Se} + 2 \text{F}2 \rightarrow \text{SeF}4
$$
This landmark method, though effective, posed practical challenges due to fluorine’s high reactivity and corrosiveness. Early 20th-century chemists grappled with equipment limitations, often resorting to nickel or Monel reactors to withstand fluorine’s aggressive nature. Modern Synthetic Routes and Reactants
$$
\text{SF}4 + \text{SeO}2 \rightarrow \text{SeF}4 + \text{SO}2
$$
This route, first reported in the mid-20th century, leverages SF₄’s liquid state at room temperature, simplifying handling. The reaction proceeds via the intermediate seleninyl fluoride (SeOF₂), which further reacts with SF₄ to yield SeF₄.
$$
3 \text{Se} + 4 \text{ClF}3 \rightarrow 3 \text{SeF}4 + 2 \text{Cl}_2
$$
ClF₃’s superior oxidative power enables rapid fluorination of elemental selenium, albeit requiring stringent temperature control (0–50°C) to prevent over-fluorination to SeF₆. Reaction Pathways and Intermediates
The molecular geometry of selenium tetrafluoride is primarily governed by VSEPR theory, which predicts the three-dimensional arrangement of atoms based on electron pair repulsion. Selenium, the central atom in SeF₄, possesses six valence electrons, four of which form covalent bonds with fluorine atoms. The remaining two electrons constitute a lone pair, resulting in a steric number of five (four bonding pairs + one lone pair) [1] [2].
The electron geometry of SeF₄ is trigonal bipyramidal, a configuration derived from five electron domains around the selenium atom. However, the molecular geometry deviates due to the presence of the lone pair, adopting a seesaw (disphenoidal) shape [3] [4]. This distortion arises because lone pairs occupy more space than bonding pairs, exerting greater repulsive forces on adjacent electron domains.
In an ideal trigonal bipyramidal arrangement, bond angles are 90° (axial-equatorial) and 120° (equatorial-equatorial). In SeF₄, the lone pair reduces equatorial-equatorial angles to approximately 102°, while axial-equatorial angles remain near 173° [2] [4]. These deviations highlight the influence of lone pairs on molecular symmetry.
Table 1: Comparison of Ideal and Observed Bond Angles in SeF₄
| Angle Type | Ideal Trigonal Bipyramidal | Observed in SeF₄ |
|---|---|---|
| Axial-Equatorial | 90° | 90° |
| Equatorial-Equatorial | 120° | 102° |
| Axial-Axial | 180° | 173° |
In the solid state, SeF₄ exhibits coordination behavior influenced by intermolecular interactions and packing efficiency. While detailed crystallographic data for SeF₄ remains limited, its liquid and gaseous phases suggest a retention of the seesaw geometry. The compound’s polar nature (due to asymmetrical charge distribution) facilitates weak dipole-dipole interactions in the solid phase, though these are insufficient to induce significant structural reorganization [6].
The selenium atom in SeF₄ maintains a monomeric structure in both solid and gaseous phases, with no evidence of polymerization or extended coordination networks. This contrasts with related tetrafluorides like TeF₄, which form polymeric chains in the solid state [6]. The lone pair on selenium likely contributes to this behavior by limiting additional ligand binding.
The electronic structure of SeF₄ is best explained through hybridization theory. Selenium undergoes sp³d hybridization, mixing one 4s orbital, three 4p orbitals, and one 4d orbital to form five hybrid orbitals. Four of these orbitals overlap with fluorine 2p orbitals, while the fifth hosts the lone pair [2] [5].
The Lewis structure of SeF₄ reveals four single bonds and one lone pair, consistent with its seesaw geometry. Each fluorine atom contributes one electron to form a σ-bond with selenium, resulting in a tetrafluoride configuration. The lone pair occupies an equatorial hybrid orbital, minimizing repulsion with bonding pairs [5].
Table 2: Hybridization and Bonding in SeF₄
| Property | Description |
|---|---|
| Central Atom Hybridization | sp³d |
| Bonding Orbitals | 4 sp³d hybrids (σ-bonds with F) |
| Non-Bonding Orbitals | 1 sp³d hybrid (lone pair) |
| Molecular Orbital Diagram | Trigonal bipyramidal framework |
While sp³d hybridization predicts a trigonal bipyramidal electron geometry, the lone pair induces asymmetry, reducing the system’s symmetry. This effect is quantified through computational models, which show reduced s-character in the lone pair orbital compared to bonding orbitals [4].
Complexation of selenium tetrafluoride with pyridine suppresses rearrangement and allows clean Sᴺ2 displacement of the hydroxy group under exceptionally mild, water-free conditions [7]. Representative data are summarised in Table 1.
| Primary alcohol substrate | Stoichiometry (selenium tetrafluoride : alcohol) | Temperature / time | Alkyl fluoride yield | Reference |
|---|---|---|---|---|
| Methanol | 3 : 1 | −78 °C → 0 °C, 3 h | 40% [7] | 49 |
| Ethanol | 3 : 1 | −37 °C, 2 h | 58% [7] | 49 |
| Benzyl alcohol | 2 : 1 with pyridine | −10 °C, 1 h | 85% [7] | 49 100 |
Secondary and tertiary alcohols are converted in similar fashion, but steric hindrance lowers yields to the 50–70% range [4].
Mechanistic studies using carbon-thirteen and fluorine-nineteen nuclear magnetic resonance spectroscopy detect alkoxy-selenium(IV) fluoride adducts that collapse after fluoride migration, giving inversion of configuration for chiral centres [4].
Selenium tetrafluoride cleanly transforms aldehydes and ketones into geminal difluorides without external hydrogen fluoride and at far lower pressures than required for sulfur tetrafluoride [4] [2]. Typical results are collected in Table 2.
| Carbonyl substrate | Conditions (neat reagent unless noted) | Gem-difluoride yield | Observations | Reference |
|---|---|---|---|---|
| Benzaldehyde | 1.5 equiv selenium tetrafluoride, 50 °C, 2 h | 91% [8] | No over-reduction | 81 |
| Cyclohexanone | 2 equiv selenium tetrafluoride, 70 °C, 3 h | 88% [4] | Retention of ring | 12 |
| Acetone | 2 equiv selenium tetrafluoride, 65 °C, 4 h | 76% [2] | Volatile product distilled directly | 62 |
The accepted mechanism involves initial oxygen coordination, formation of an O–SeF₃ intermediate, and collapse after fluoride delivery to carbon, giving difluoromethyl derivatives with overall retention of the carbon framework [4].
Direct exposure of aliphatic or aromatic carboxylic acids to selenium tetrafluoride under reflux affords acyl fluorides in sixty-to-ninety-percent yields, often in a single step [2]. With highly activated benzoic acids the reagent can proceed further, replacing the carbonyl oxygen and producing trifluoromethyl derivatives analogous to the sulfur tetrafluoride process but at lower temperature [9] [10].
Selenium tetrafluoride behaves as a weak Lewis base toward strong fluoride acceptors and as a fluoride donor toward strong fluoride sources. Key adducts are listed in Table 3.
| Lewis acid / base partner | Stoichiometry | Ionic species isolated | Geometry (spectroscopic / crystallographic) | Reference |
|---|---|---|---|---|
| Antimony pentafluoride | 1 : 1 | Tetramers of selenium trifluoride cation selenium trifluoride hexafluoroantimonate (SeF₃⁺ SbF₆⁻) | Octahedral selenium with bridging fluorine atoms [5] | 11 |
| Boron trifluoride | 1 : 1 | Selenium trifluoride tetrafluoroborate (SeF₃⁺ BF₄⁻) | Raman data show strong F-Se vibrations [5] | 11 |
| Caesium fluoride | 1 : 1 | Caesium pentafluoroselenate (Cs⁺ SeF₅⁻) | Square-pyramidal selenium anion, isoelectronic with chlorine pentafluoride [1] | 1 |
| Hexamethyl-piperidinium fluoride | 1 : 2 | Hexafluoroselenate(IV) dianion (SeF₆²⁻) | Distorted octahedron contrasting regular hexachloroselenate dianion [6] | 35 |
| Pyridine | 1 : 1 or 1 : 2 | Neutral donor–acceptor adducts selenium tetrafluoride-pyridine and bis-pyridine selenium tetrafluoride | Se–N bond trans to axial fluorine, confirmed by nuclear magnetic resonance [7] | 49 |
These equilibria underpin many synthetic transformations, for example in situ generation of selenium trifluoride cations which brominate or chloride substrates while concurrently inserting fluorine [5].
| Parameter | Selenium tetrafluoride | Sulfur tetrafluoride | Comparative comment | Reference |
|---|---|---|---|---|
| Physical state (25 °C) | Colourless liquid, boiling point 106 °C | Toxic gas, boiling point −38 °C | Liquid selenium tetrafluoride allows glass-free bench-scale reactions without pressure equipment [1] [9] | 1 6 |
| Basicity toward hydrogen fluoride | Equilibrium constant ≈ 4 × 10⁻⁴ | Equilibrium constant ≈ 2 × 10⁻² | Selenium tetrafluoride is a weaker fluoride acceptor; therefore adduct formation is less extensive and side oligomerisation is suppressed [1] | 1 |
| Typical temperature for converting ketones to gem-difluorides | 50–80 °C, atmospheric pressure | 120–160 °C, sealed autoclave | Milder selenium reagent is advantageous for heat-sensitive substrates [4] [9] | 12 6 |
| Fluorination of primary alcohols | Requires pyridine complex; 40–85% yields | Direct gas-phase treatment; often rearrangement or low yields without additives | Selenium tetrafluoride–pyridine gives higher chemoselectivity [7] | 49 |
| By-products | Elemental selenium dioxide (easily removed) | Sulfur dioxide and hydrogen fluoride (corrosive gases) | Selenium dioxide precipitates and can be filtered, simplifying work-up [2] | 62 |
Overall, selenium tetrafluoride offers a liquid, lower-temperature, and frequently higher-yielding alternative to sulfur tetrafluoride for the fluorination of oxygen-bearing functional groups, albeit at the cost of lower fluoride-delivery power and the need to avoid moisture.
Acute Toxic;Health Hazard;Environmental Hazard